A Senior Application Scientist's Guide to 5-Fluoro-1H-indazole-3-carbaldehyde: Synthesis, Application, and Core Principles
A Senior Application Scientist's Guide to 5-Fluoro-1H-indazole-3-carbaldehyde: Synthesis, Application, and Core Principles
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Fluorinated Indazole Building Block
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged" structure, a core motif frequently found in potent, selective, and clinically successful therapeutic agents. Its unique electronic properties and ability to form critical hydrogen bond interactions, particularly with protein kinases, have cemented its importance. This guide focuses on a key derivative, 5-Fluoro-1H-indazole-3-carbaldehyde , a versatile building block whose strategic incorporation of a fluorine atom and a reactive aldehyde group offers significant advantages in drug design and synthesis.
The introduction of fluorine can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The aldehyde at the 3-position serves as a synthetic linchpin, a versatile handle for constructing a diverse array of more complex derivatives. This document provides an in-depth technical overview, moving beyond simple data recitation to explain the underlying principles and practical methodologies for utilizing this high-value compound.
Core Compound Identification and Physicochemical Profile
Precise identification is the bedrock of reproducible science. 5-Fluoro-1H-indazole-3-carbaldehyde is unambiguously identified by its CAS number and key structural identifiers.
| Property | Value | Source |
| CAS Number | 485841-48-3 | [1][2] |
| Molecular Formula | C₈H₅FN₂O | [2] |
| Molecular Weight | 164.14 g/mol | [1] |
| IUPAC Name | 5-fluoro-1H-indazole-3-carbaldehyde | [1] |
| Purity | Typically ≥96% | [1] |
| Canonical SMILES | O=CC1=NNC2=CC=C(F)C=C21 | [1] |
| InChI Key | CCWNWTAOWXACOT-UHFFFAOYSA-N | [1] |
Optimized Synthesis Protocol: Nitrosation of 5-Fluoroindole
The synthesis of 1H-indazole-3-carboxaldehydes via the nitrosation of corresponding indoles is a robust and efficient method.[3] This pathway offers a direct conversion under mild conditions, making it highly attractive for both lab-scale and potential scale-up operations.
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution on the electron-rich indole ring. The indole is first activated, and subsequent nitrosation leads to a ring-opening and re-closure cascade, ultimately forming the stable indazole-3-carbaldehyde product. The use of a slightly acidic environment is crucial for the in-situ generation of the nitrosating agent from sodium nitrite.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5-Fluoro-1H-indazole-3-carbaldehyde.
Step-by-Step Methodology
This protocol is adapted from established literature procedures.[3]
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Reagent Preparation: In a suitable reaction vessel, dissolve 5-fluoroindole (e.g., 2.0 mmol, 270 mg) in a mixture of acetic acid and water. The acid serves as both a solvent and a catalyst for the formation of the nitrosating agent.
-
Temperature Control: Cool the solution in an ice bath to between 0 °C and 5 °C. This is a critical step to control the exothermic reaction and prevent the formation of undesired byproducts.
-
Nitrosating Agent Addition: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled indole mixture with vigorous stirring. The slow addition rate is essential to maintain temperature control and ensure a steady reaction rate.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for approximately 5 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Extract the product into an organic solvent such as ethyl acetate (EtOAc) three times. Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts sequentially with water and then with brine to remove residual acid and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The final and most critical step for achieving high purity is column chromatography on silica gel. Elute the column with a solvent system such as an 8:2 mixture of petroleum ether and ethyl acetate. The polarity of this system is optimized to separate the desired product from non-polar impurities and more polar baseline materials.
-
Final Product: Combine the pure fractions as identified by TLC and concentrate under reduced pressure to yield 5-Fluoro-1H-indazole-3-carbaldehyde as a yellowish solid (Typical yield: 85-90%).[3]
Applications in Kinase Inhibitor Drug Discovery
The true value of 5-Fluoro-1H-indazole-3-carbaldehyde lies in its role as a key intermediate for 3-substituted indazoles, a class of compounds renowned for their activity as kinase inhibitors.[3] Marketed oncology drugs such as Axitinib (Inlyta®) and Pazopanib (Votrient®) are built upon the indazole scaffold, demonstrating its clinical significance.[3]
The Indazole Scaffold as a Hinge-Binder
Protein kinases share a conserved ATP-binding site. A key interaction point within this site is the "hinge region," which forms hydrogen bonds with the adenine ring of ATP. The indazole ring system is an exceptional bioisostere for adenine, capable of mimicking these crucial hydrogen bond donor-acceptor patterns. This allows indazole-based inhibitors to anchor effectively in the ATP pocket, leading to potent inhibition.
Synthetic Utility of the 3-Carbaldehyde Group
The aldehyde functionality at the C3 position is a gateway for diversification. It provides a reactive handle to introduce various substituents that can extend into other regions of the ATP binding site, thereby conferring selectivity and enhancing potency.
-
Reductive Amination: To introduce substituted amine side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, extending the carbon scaffold.
-
Knoevenagel Condensation: To create α,β-unsaturated systems, which are themselves valuable synthetic intermediates.[3][4]
-
Cyclization Reactions: To build fused heterocyclic systems like oxazoles, thiazoles, or benzimidazoles, generating novel molecular architectures.[3][4]
Logical Diagram: Indazole Core in Kinase Inhibition
Caption: Indazole core mimicking ATP to achieve potent kinase inhibition.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is non-negotiable. While full spectral data should be acquired experimentally, the expected characteristics are as follows.
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¹H NMR: The proton nuclear magnetic resonance spectrum will be most informative. Expect a singlet for the aldehyde proton (-CHO) downfield, typically between δ 9.5-10.5 ppm. A broad singlet for the N-H proton will also be present. The aromatic protons on the indazole ring will appear as multiplets in the δ 7.0-8.5 ppm range, with splitting patterns dictated by fluorine-proton and proton-proton coupling.
-
¹³C NMR: The carbon spectrum will show a characteristic signal for the aldehyde carbonyl carbon around δ 185-195 ppm. Aromatic carbons will appear in the δ 110-150 ppm region, with C-F coupling visible for the carbon directly attached to fluorine and adjacent carbons.
-
IR Spectroscopy: Infrared spectroscopy will clearly show a strong carbonyl (C=O) stretch for the aldehyde at approximately 1680-1700 cm⁻¹. A broad N-H stretch will be visible around 3200-3400 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of the compound (164.14).
Authoritative spectral data for this compound can be referenced through chemical databases.[5]
Safety, Handling, and Storage
Scientific advancement must be paired with an unwavering commitment to safety. 5-Fluoro-1H-indazole-3-carbaldehyde is a chemical that requires careful handling.
Hazard Profile
Based on available safety data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
The GHS pictogram is GHS07 (Harmful/Irritant).[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]
-
Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6][8]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
5-Fluoro-1H-indazole-3-carbaldehyde is more than just a catalog chemical; it is a strategic tool for the medicinal chemist. Its robust synthesis, versatile reactivity, and the proven success of the fluorinated indazole scaffold in clinical settings make it an indispensable building block. By understanding the principles behind its synthesis and its mechanism of action as a pharmacophore, researchers can more effectively leverage its potential to design and create the next generation of targeted therapeutics.
References
- 5-FLUORO-1H-INDAZOLE-3-CARBALDEHYDE - Fluorochem. [URL: https://www.fluorochem.co.uk/product/f793343/5-fluoro-1h-indazole-3-carbaldehyde]
- 5-Fluoro-1H-indole-3-carboxaldehyde - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR6151_msds.pdf]
- 5-Fluoro-1H-indazole-3-carbaldehyde | C8H5FN2O | CID 22056130 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22056130]
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6388301/]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=MAYMO07350]
- 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid - AK Scientific, Inc. [URL: https://www.aksci.com/sds/5399ED_sds.pdf]
- 5-fluoro-1h-indazole-3-carbaldehyde(485841-48-3) 1 h nmr - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/485841-48-3_1hnmr.htm]
- MSDS of 4-Fluoro-1H-indazole-3-carbaldehyde - Capot Chemical. [URL: https://www.capotchem.com/msds/518987-93-4.pdf]
- 5-Hydroxy-1H-indazole-3-carbaldehyde | 882803-11-4 | Benchchem. [URL: https://www.benchchem.com/product/b9947]
Sources
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- 4. 5-Hydroxy-1H-indazole-3-carbaldehyde | 882803-11-4 | Benchchem [benchchem.com]
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